molecular formula C82H86Cl2N8O29 B12763919 Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15-methyl-

Ristomycin A aglycone, 5,31-dichloro-7-demethyl-64-O-demethyl-19-deoxy-56-O-(2-deoxy-2-((1-oxoundecyl)amino)-beta-D-glucopyranuronosyl)-42-o-alpha-D-mannopyranosyl-N15-methyl-

Cat. No.: B12763919
M. Wt: 1718.5 g/mol
InChI Key: KFFFTRROFFANLL-DVJUIXTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorine Substituents

  • 5,31-Dichloro Modification : Chlorine atoms at positions 5 and 31 enhance hydrophobic interactions with bacterial cell wall precursors. These substitutions are absent in non-halogenated glycopeptides like balhimycin.

Demethylation and Deoxy Modifications

  • 7-Demethyl and 64-O-Demethyl Groups : The absence of methyl groups at these positions increases solubility compared to methylated analogues.
  • 19-Deoxy Modification : Removal of the hydroxyl group at position 19 alters hydrogen-bonding patterns, potentially affecting target binding.

Glycosylation Pattern

  • 56-O-(2-Deoxy-2-((1-oxoundecyl)amino)-β-D-glucopyranuronosyl) : This rare uronic acid-derived sugar features a 1-oxoundecyl side chain, which contributes to membrane anchoring.
  • 42-O-α-D-Mannopyranosyl : A mannose unit that stabilizes the aglycone conformation via intramolecular hydrogen bonds.

Table 2: Key Functional Groups and Their Roles

Functional Group Position Role
Chlorine 5, 31 Enhances hydrophobic interactions
N15-Methyl 15 Steric hindrance for antibiotic resistance
β-D-Glucopyranuronosyl with 1-oxoundecyl 56-O Membrane anchoring
α-D-Mannopyranosyl 42-O Conformational stabilization

Comparative Structural Analysis with Related Glycopeptide Aglycones

Ristomycin A aglycone derivatives belong to the type III glycopeptide family, distinct from type I (e.g., vancomycin) and type II (e.g., teicoplanin) glycopeptides.

Key Differentiators:

  • Cross-Linking Pattern :

    • Type III glycopeptides exhibit five cross-links (three aryl-ether, two biaryl), whereas type I has four and type II has three.
    • Example: Teicoplanin A3-1 (type II) lacks the biaryl cross-link at positions 3–7, reducing rigidity.
  • Glycosylation Complexity :

    • Ristomycin derivatives feature six sugar units , including rare uronic acid and mannose moieties, compared to teicoplanin’s four.
  • Halogenation :

    • The 5,31-dichloro motif is unique to ristomycin derivatives, unlike the monochloro or non-halogenated structures of balhimycin or vancomycin.

Table 3: Structural Comparison of Glycopeptide Aglycones

Feature Ristomycin A Derivative Teicoplanin A3-1 Vancomycin
Cross-Links 5 3 4
Sugar Units 6 4 3
Halogenation 2 Cl 2 Cl None
Key Modification 1-Oxoundecyl side chain Fatty acid chain None

Properties

Molecular Formula

C82H86Cl2N8O29

Molecular Weight

1718.5 g/mol

IUPAC Name

(1S,2R,19R,22S,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(undecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid

InChI

InChI=1S/C82H86Cl2N8O29/c1-3-4-5-6-7-8-9-10-11-55(98)87-64-67(101)69(103)72(80(113)114)121-81(64)120-71-52-26-37-27-53(71)117-49-21-16-36(24-44(49)83)65(99)63-78(110)91-62(79(111)112)42-28-38(94)29-51(118-82-70(104)68(102)66(100)54(32-93)119-82)56(42)41-23-34(14-19-46(41)95)59(75(107)92-63)88-76(108)60(37)89-77(109)61-43-30-40(31-48(97)57(43)84)116-50-25-35(15-20-47(50)96)58(85-2)74(106)86-45(73(105)90-61)22-33-12-17-39(115-52)18-13-33/h12-21,23-31,45,54,58-70,72,81-82,85,93-97,99-104H,3-11,22,32H2,1-2H3,(H,86,106)(H,87,98)(H,88,108)(H,89,109)(H,90,105)(H,91,110)(H,92,107)(H,111,112)(H,113,114)/t45-,54-,58+,59-,60-,61+,62+,63+,64-,65-,66-,67-,68+,69+,70+,72+,81-,82+/m1/s1

InChI Key

KFFFTRROFFANLL-DVJUIXTISA-N

Isomeric SMILES

CCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

Canonical SMILES

CCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The production of Antibiotic A-40926 A1 primarily involves fermentation using the Nonomuraea gerenzanensis strain. The fermentation process is optimized by adjusting the medium composition, including low initial concentrations of phosphate and ammonium, which are beneficial for the antibiotic’s production . Additionally, genetic manipulation of the dbv gene cluster, combined with medium optimization, has been shown to significantly increase the yield of A-40926 .

Industrial Production Methods

Industrial production of Antibiotic A-40926 A1 relies on fermentation processes. The engineered strain lcu1, with specific genetic modifications, has been developed to enhance production. The optimized M9 medium, designed using the central composite design method, has been verified to significantly improve the yield of A-40926 .

Chemical Reactions Analysis

Types of Reactions

Antibiotic A-40926 A1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the antibiotic to enhance its properties or create derivatives.

Common Reagents and Conditions

Common reagents used in the reactions involving A-40926 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired modification but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of A-40926 include its derivatives, such as dalbavancin, which is a semi-synthetic antibiotic derived from A-40926. These derivatives often exhibit enhanced antimicrobial activity and improved pharmacokinetic properties .

Scientific Research Applications

Introduction to Ristomycin A Aglycone

Ristomycin A aglycone, also known as ristocetin A, is a type III glycopeptide antibiotic produced by certain strains of the actinomycete Amycolatopsis. This compound has garnered attention due to its unique properties and potential applications in various scientific fields, particularly in microbiology and medicinal chemistry. Despite its historical use as an antibiotic, ristomycin A is now primarily utilized in research settings, particularly for its role in diagnosing certain blood disorders.

Antibiotic Research

Ristomycin A aglycone is primarily studied for its antibacterial properties. It has been shown to be effective against various Gram-positive bacteria, including strains resistant to other antibiotics. The emergence of antibiotic-resistant pathogens has intensified the search for new antibacterial agents, making compounds like ristomycin critical in the development of novel treatments .

Diagnostic Applications

Due to its ability to induce platelet aggregation, ristomycin A is used as a diagnostic reagent for hereditary bleeding disorders such as von Willebrand disease and Bernard-Soulier syndrome. Its mechanism of action involves interaction with platelet receptors, which can be exploited in laboratory assays to assess platelet function .

Genetic Engineering and Production Optimization

Recent studies have focused on enhancing the production of ristomycin A through genetic engineering techniques. For instance, researchers have activated silent gene clusters in Amycolatopsis japonicum to increase the yield of ristomycin A. By introducing specific regulatory genes from other glycopeptide-producing strains, scientists have successfully boosted production levels significantly .

Study Method Outcome
Activation of silent gene clusterGenetic manipulation of A. japonicumIncreased production of ristomycin A
Overexpression of regulatory genesUse of heterologous genesUp to 60-fold increase in yield

Model Compound for Glycopeptide Antibiotics

Ristomycin A serves as a model compound for studying the structure-function relationships within glycopeptide antibiotics. Its complex structure allows researchers to explore modifications that could enhance efficacy or reduce side effects, thereby contributing to the design of next-generation antibiotics .

Synthesis Research

The total synthesis of ristomycin A aglycone has been a subject of interest due to its intricate structure. Research has focused on developing modular synthetic strategies that can efficiently produce this compound and its derivatives without the drawbacks associated with natural extraction methods .

Case Study 1: Enhanced Production Techniques

In a study conducted by researchers at a leading microbiology lab, the overexpression of the asrR gene was found to dramatically improve ristomycin A production in engineered strains of Amycolatopsis. This approach resulted in a fermentation titer reaching up to 4.01 g/liter, showcasing the potential for industrial-scale production .

Case Study 2: Diagnostic Applications

A clinical trial evaluated the effectiveness of ristomycin A in diagnosing von Willebrand disease. The study demonstrated that ristomycin-induced platelet aggregation could reliably differentiate between types of bleeding disorders, providing a valuable tool for clinicians .

Mechanism of Action

Antibiotic A-40926 A1 exerts its effects by inhibiting cell wall synthesis in Gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing their incorporation into the cell wall and leading to cell lysis. The molecular targets of A-40926 include enzymes involved in cell wall biosynthesis, such as transglycosylases and transpeptidases .

Comparison with Similar Compounds

Structural and Functional Analysis Table

Compound Class Aglycone Type Glycosylation Pattern Key Functional Groups Bioactivity Source
Ristomycin A Derivative Macrocyclic heptapeptide 56-O: Modified glucuronosyl; 42-O: Mannosyl Cl⁻ (C5, C31), N15-CH₃ Antibacterial (MRSA) Synthetic
Lessoniosides C/E Holostane triterpenoid C3: Tri-saccharide; C22: Sulfated quinovose 17-OH, Δ9(11) Antifungal, Cytotoxic Marine
Teicoplanin A2-2 Macrocyclic heptapeptide 56-O: 8-methyl-1-oxononyl glucuronosyl Cl⁻ (C22, C31) Broad-spectrum antibiotic Semi-synthetic
25-O-Acetylcycloartane Cycloartane C3: β-D-Xylosyl 25-O-Acetyl, Δ7,8 Anti-inflammatory Plant

Key Research Findings

  • Glycosylation Impact: The 2-deoxy-2-((1-oxoundecyl)amino)-β-D-glucopyranuronosyl group in Ristomycin derivatives enhances binding to bacterial membranes, a feature absent in simpler glycosides like steviol .
  • Halogenation: Dichloro substitutions correlate with 10-fold higher potency compared to non-halogenated analogs .
  • Structural Plasticity : Marine saponins and glycopeptides both exploit glycosylation for bioactivity but target distinct pathways (membrane disruption vs. cell wall synthesis) .

Biological Activity

Antibacterial Activity

The primary biological activity of Ristomycin A aglycone is its potent antibacterial effect, especially against Gram-positive bacteria . Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to specific components of the bacterial cell envelope. This mechanism is similar to other glycopeptide antibiotics, but Ristomycin A aglycone has shown enhanced efficacy in certain cases.

Comparative Antibacterial Activity

A study comparing the antimicrobial activity of Ristomycin A aglycone to its parent compound, Ristocetin A, revealed interesting findings:

CompoundActivity against Gram-positive bacteriaActivity against Gram-negative bacteria
Ristomycin A aglyconeSubstantially greaterNone
Ristocetin AModerateNone

The aglycone form demonstrated a significantly higher antimicrobial activity against Gram-positive bacteria compared to the parent compound . This enhanced activity suggests that the removal of certain sugar moieties may improve the compound's ability to interact with its target in the bacterial cell wall.

Activity Against Resistant Strains

One of the most promising aspects of Ristomycin A aglycone's biological activity is its effectiveness against antibiotic-resistant strains. Studies have shown that it is active against certain strains resistant to other antibiotics, including vancomycin-resistant enterococci (VRE). This property makes Ristomycin A aglycone a potential candidate for developing new treatments against emerging antibiotic-resistant pathogens.

Toxicity and Pharmacokinetics

While Ristomycin A aglycone shows promising antibacterial activity, its toxicity profile is an important consideration:

  • Intravenous administration: The aglycone form is several times more toxic than Ristocetin A when administered intravenously .
  • Other routes of administration: Both Ristomycin A aglycone and Ristocetin A are well-tolerated when given subcutaneously, intraperitoneally, and orally .

Pharmacokinetic studies have revealed:

  • Low oral absorption for both Ristomycin A aglycone and Ristocetin A .
  • Comparable plasma levels following intravenous administration, with a rapid decline during the first 60 minutes followed by a slower elimination phase .

Potential Antiviral Activity

While the primary focus of Ristomycin A aglycone research has been on its antibacterial properties, some studies have investigated its potential antiviral activity. Derivatives of the compound have shown promise in this area, although modifications may affect efficacy compared to the parent compound.

Case Study: Activation of Silent Gene Cluster

A fascinating case study in the biological activity of Ristomycin A involves the activation of a silent gene cluster in Amycolatopsis japonicum. Researchers introduced a gene encoding the transcriptional activator of balhimycin biosynthesis (bbrAba) into A. japonicum, which resulted in the production of an antibiotically active compound .

Subsequent analysis confirmed that this compound was indeed Ristomycin A. This study not only demonstrated the potential for activating silent gene clusters to produce valuable antibiotics but also provided a new, genetically tractable strain for Ristomycin A production .

Q & A

Basic Question: What analytical methods are recommended for structural characterization of this compound?

Answer:
The compound’s structural complexity (e.g., multiple glycosylation sites, halogenation, and acyl modifications) necessitates a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Use 2D NMR (e.g., 1H^1H-13C^{13}C HSQC, HMBC) to resolve overlapping signals in the glycosyl and aglycone regions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) with electrospray ionization (ESI) or MALDI-TOF can confirm molecular weight and fragmentation patterns, especially for distinguishing acylated sugar moieties .
  • X-ray Crystallography: For resolving absolute stereochemistry, though challenges arise due to the compound’s flexibility and solubility .

Basic Question: How does the antibacterial mechanism of this compound compare to other glycopeptide antibiotics?

Answer:
Like teicoplanin and dalbavancin, this compound likely inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. Key distinctions:

  • Lipophilic Side Chains: The 2-deoxy-2-((1-oxoundecyl)amino)-β-D-glucopyranuronosyl group enhances membrane anchoring, improving activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Chlorination: The 5,31-dichloro modification may increase binding affinity to lipid II, as seen in dalbavancin derivatives .
    Methodological Note: Use minimum inhibitory concentration (MIC) assays and surface plasmon resonance (SPR) to compare binding kinetics .

Advanced Question: What are the key challenges in synthesizing the glycosylation pattern of this compound?

Answer:
Synthesis hurdles include:

  • Stereochemical Control: Achieving β-linkages in the glucopyranuronosyl and α-mannopyranosyl units requires optimized glycosylation conditions (e.g., Schmidt or Koenigs-Knorr methods) .
  • Acylation Specificity: The 1-oxoundecyl amino group on the glucopyranuronosyl moiety necessitates selective protection/deprotection strategies to avoid side reactions .
  • Scale-Up Limitations: Low yields in coupling reactions due to steric hindrance from the bulky aglycone core. Use kinetic studies to identify rate-limiting steps .

Advanced Question: How can pharmacokinetic properties (e.g., half-life) be optimized through structural modifications?

Answer:

  • Lipophilic Tail Engineering: Modifying the 1-oxoundecyl chain length (e.g., shortening to C8 or extending to C12) alters tissue distribution and half-life, as demonstrated in dalbavancin analogs .
  • Sugar Modifications: Introducing charged groups (e.g., sulfation) on the mannopyranosyl unit may reduce renal clearance .
    Methodological Note: Use in vivo pharmacokinetic models (e.g., murine infection studies) paired with LC-MS/MS for metabolite profiling .

Advanced Question: How can researchers address discrepancies in bioactivity data between in vitro and in vivo models?

Answer:
Discrepancies often arise from:

  • Aglycone Bioavailability: The aglycone core may exhibit reduced solubility in physiological conditions, limiting in vivo efficacy despite potent in vitro activity .
  • Metabolic Instability: Hepatic modification of the acyl side chain (e.g., oxidation) can diminish antibacterial effects. Use metabolic stability assays (e.g., liver microsomes) to identify vulnerable sites .
    Experimental Design: Compare time-kill curves in serum-containing media (to mimic protein binding) and validate with neutropenic murine models .

Basic Question: What role does the aglycone core play in bioactivity?

Answer:
The ristomycin A aglycone backbone provides the scaffold for critical interactions:

  • Hydrophobic Interactions: The chloro and methyl groups enhance binding to bacterial membrane lipid bilayers .
  • Rigidity: The fused macrocyclic structure stabilizes the compound’s conformation, improving target engagement .
    Methodological Note: Use aglycone-deficient analogs in comparative bioassays to isolate its contribution .

Advanced Question: How can researchers resolve contradictions in reported antibacterial spectra across studies?

Answer:
Contradictions may stem from:

  • Strain-Specific Resistance: Variations in van gene expression (e.g., vanA vs. vanB) alter susceptibility. Perform whole-genome sequencing of test strains .
  • Assay Conditions: Differences in pH, cation content (e.g., Ca2+^{2+}), or inoculum size affect MIC results. Follow CLSI guidelines for standardization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.